6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride

Catalog No.
S548642
CAS No.
174634-09-4
M.F
C20H21Cl2N3O2
M. Wt
406.31
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-ind...

CAS Number

174634-09-4

Product Name

6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride

IUPAC Name

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;dihydrochloride

Molecular Formula

C20H21Cl2N3O2

Molecular Weight

406.31

InChI

InChI=1S/C20H19N3O2.2ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);2*1H

InChI Key

HAYAYGFVSIWSGQ-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl

Solubility

soluble in water, not soluble in DMSO, not soluble in chloroform.

Synonyms

TAS103; TAS-103; TAS 103; BMS247615; BMS 247615; BMS-247615.

Description

The exact mass of the compound 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, not soluble in DMSO, not soluble in chloroform.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antitumor Activity

TAS-103 is a derivative of quinoline, a class of organic compounds with various applications. Research has shown that TAS-103 exhibits antitumor activity in both mouse and human tumor models []. This makes it a potential candidate for cancer treatment.

Mechanism of Action

The exact mechanism by which TAS-103 exerts its antitumor effect is still under investigation. Initially, it was believed to be a potent topoisomerase II poison, enzymes that play a crucial role in DNA replication []. Topoisomerase II helps manage the topological state of DNA during various cellular processes. However, further studies suggest a more complex mechanism of action [].

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Yoshida M, Kabe Y, Wada T, Asai A, Handa H. A new mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103) action discovered by target screening with drug-immobilized affinity beads. Mol Pharmacol. 2008 Mar;73(3):987-94. Epub 2007 Dec 18. PubMed PMID: 18089836.
2: Fujimoto S. Promising antitumor activity of a novel quinoline derivative, TAS-103, against fresh clinical specimens of eight types of tumors measured by flow cytometric DNA analysis. Biol Pharm Bull. 2007 Oct;30(10):1923-9. PubMed PMID: 17917263.
3: Torigoe T, Izumi H, Wakasugi T, Niina I, Igarashi T, Yoshida T, Shibuya I, Chijiiwa K, Matsuo K, Itoh H, Kohno K. DNA topoisomerase II poison TAS-103 transactivates GC-box-dependent transcription via acetylation of Sp1. J Biol Chem. 2005 Jan 14;280(2):1179-85. Epub 2004 Nov 8. PubMed PMID: 15533934.
4: Shimizu K, Takada M, Asai T, Kuromi K, Baba K, Oku N. Cancer chemotherapy by liposomal 6-[12-(dimethylamino)ethyl]aminol-3-hydroxy-7H-indeno[2,1-clquinolin-7-one dihydrochloride (TAS-103), a novel anti-cancer agent. Biol Pharm Bull. 2002 Oct;25(10):1385-7. PubMed PMID: 12392102.
5: Ishida K, Asao T. Self-association and unique DNA binding properties of the anti-cancer agent TAS-103, a dual inhibitor of topoisomerases I and II. Biochim Biophys Acta. 2002 Jul 18;1587(2-3):155-63. Review. PubMed PMID: 12084457.
6: Tsunoda T, Tanimura H, Yamaue H, Ishimoto K, Kobunai T, Yamada Y. In vitro antitumor activity of TAS-103 against freshly-isolated human colorectal cancer. Anticancer Res. 2001 Nov-Dec;21(6A):3897-902. PubMed PMID: 11911266.
7: Azuma R, Saeki M, Yamamoto Y, Hagiwara Y, Grochow LB, Donehower RC. Metabolism and urinary excretion of a new quinoline anticancer drug, TAS-103, in humans. Xenobiotica. 2002 Jan;32(1):63-72. PubMed PMID: 11820510.
8: Okamoto R, Takano H, Sekikawa T, Tanaka T, Toyada M, Ukon K, Tanimoto K, Kumazaki T, Nishiyama M. Unique action determinants of double acting topoisomerase inhibitor, TAS-103. Int J Oncol. 2001 Nov;19(5):921-7. PubMed PMID: 11604989.
9: Ewesuedo RB, Iyer L, Das S, Koenig A, Mani S, Vogelzang NJ, Schilsky RL, Brenckman W, Ratain MJ. Phase I clinical and pharmacogenetic study of weekly TAS-103 in patients with advanced cancer. J Clin Oncol. 2001 Apr 1;19(7):2084-90. PubMed PMID: 11283142.
10: Etiévant C, Kruczynski A, Barret JM, Perrin D, van Hille B, Guminski Y, Hill BT. F 11782, a dual inhibitor of topoisomerases I and II with an original mechanism of action in vitro, and markedly superior in vivo antitumour activity, relative to three other dual topoisomerase inhibitors, intoplicin, aclarubicin and TAS-103. Cancer Chemother Pharmacol. 2000;46(2):101-13. PubMed PMID: 10972479.
11: Kluza J, Lansiaux A, Wattez N, Mahieu C, Osheroff N, Bailly C. Apoptotic response of HL-60 human leukemia cells to the antitumor drug TAS-103. Cancer Res. 2000 Aug 1;60(15):4077-84. PubMed PMID: 10945613.
12: Padget K, Stewart A, Charlton P, Tilby MJ, Austin CA. An investigation into the formation of N- [2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and 6-[2-(dimethylamino)ethylamino]- 3-hydroxy-7H-indeno[2, 1-C]quinolin-7-one dihydrochloride (TAS-103) stabilised DNA topoisomerase I and II cleavable complexes in human leukaemia cells. Biochem Pharmacol. 2000 Sep 15;60(6):817-21. PubMed PMID: 10930536.
13: Aoyagi Y, Kobunai T, Utsugi T, Wierzba K, Yamada Y. Establishment and characterization of 6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride (TAS-103)-resistant cell lines. Jpn J Cancer Res. 2000 May;91(5):543-50. PubMed PMID: 10835500.
14: Ishida K, Asao T. Interaction of a novel antitumor agent TAS-103 with DNA. Nucleic Acids Symp Ser. 1999;(42):129-30. PubMed PMID: 10780413.
15: Minderman H, Wrzosek C, Cao S, Utsugi T, Kobunai T, Yamada Y, Rustum YM. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells. Cancer Chemother Pharmacol. 2000;45(1):78-84. PubMed PMID: 10647506.
16: Parajuli P, Yano S, Nishioka Y, Nokihara H, Hanibuchi M, Nishimura N, Utsugi T, Sone S. Therapeutic efficacy of a new topoisomerase I and II inhibitor TAS-103, against both P-glycoprotein-expressing and -nonexpressing drug-resistant human small-cell lung cancer. Oncol Res. 1999;11(5):219-24. PubMed PMID: 10608616.
17: Fortune JM, Velea L, Graves DE, Utsugi T, Yamada Y, Osheroff N. DNA topoisomerases as targets for the anticancer drug TAS-103: DNA interactions and topoisomerase catalytic inhibition. Biochemistry. 1999 Nov 23;38(47):15580-6. PubMed PMID: 10569942.
18: Byl JA, Fortune JM, Burden DA, Nitiss JL, Utsugi T, Yamada Y, Osheroff N. DNA topoisomerases as targets for the anticancer drug TAS-103: primary cellular target and DNA cleavage enhancement. Biochemistry. 1999 Nov 23;38(47):15573-9. PubMed PMID: 10569941.
19: Ohyama T, Li Y, Utsugi T, Irie S, Yamada Y, Sato T. A dual topoisomerase inhibitor, TAS-103, induces apoptosis in human cancer cells. Jpn J Cancer Res. 1999 Jun;90(6):691-8. PubMed PMID: 10429663.
20: Aoyagi Y, Kobunai T, Utsugi T, Oh-hara T, Yamada Y. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II. Jpn J Cancer Res. 1999 May;90(5):578-87. PubMed PMID: 10391099.

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